N,N-diethyl-4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide
Description
Properties
IUPAC Name |
N,N-diethyl-4-(2-methoxy-5-methylanilino)-7-methyl-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-6-26(7-2)22(27)17-13-23-21-16(10-9-15(4)24-21)20(17)25-18-12-14(3)8-11-19(18)28-5/h8-13H,6-7H2,1-5H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLMVGBRXRADOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=C(C=CC(=C3)C)OC)C=CC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Amine Group: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a halogenated naphthyridine derivative.
Substitution with Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic ring or amine group are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated derivatives, nucleophiles, electrophiles, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Properties
The 1,8-naphthyridine scaffold, to which this compound belongs, has shown significant potential as an anticancer agent. Studies indicate that derivatives of 1,8-naphthyridine exhibit various mechanisms of action against cancer cells, including:
- Induction of Apoptosis : Certain naphthyridine compounds have been found to induce programmed cell death in tumor cells.
- Inhibition of Topoisomerases : These enzymes are crucial for DNA replication and transcription; inhibitors can prevent cancer cell proliferation.
- Intercalation with DNA : Some naphthyridine derivatives can bind to DNA and disrupt its function, which is a common mechanism for anticancer drugs .
Antimicrobial Activity
Research has demonstrated that naphthyridine derivatives possess antimicrobial properties. They can act against a range of bacterial and fungal pathogens, making them candidates for developing new antibiotics . The specific structure of N,N-diethyl-4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide enhances its efficacy against resistant strains.
Neurological Applications
Naphthyridine derivatives have shown promise in treating neurological disorders such as Alzheimer's disease and depression. Their ability to modulate neurotransmitter systems makes them potential candidates for further research in neuropharmacology .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of various 1,8-naphthyridine derivatives on human cancer cell lines. The results indicated that certain modifications to the naphthyridine structure enhanced cytotoxicity against breast and lung cancer cells. The compound this compound was highlighted for its potent activity in these assays .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial activity, a series of naphthyridine derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that compounds with methoxy and methyl substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. This suggests that this compound could be developed into a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of N,N-diethyl-4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations at Position 4 (Aryl Amino Group)
The aryl amino group at position 4 significantly influences electronic and steric properties. Key analogs include:
Substituent Variations at Position 7
The 7-position substituent modulates electronic effects and steric accessibility:
Core Structure Variations: 1,8-Naphthyridine vs. 1,5-Naphthyridine
The position of nitrogen atoms in the naphthyridine core affects molecular planarity and binding interactions:
Carboxamide Group Modifications
The carboxamide moiety at position 3 affects solubility and receptor binding:
- Impact : The N,N-diethyl group in the target compound offers a balance between solubility and permeability, whereas bulkier substituents (e.g., pentyl or adamantyl in ) may prioritize target engagement over pharmacokinetics .
Biological Activity
N,N-diethyl-4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide, a derivative of the naphthyridine class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.
- Molecular Formula : C22H26N4O
- Molecular Weight : 378.476 g/mol
Biological Activities
-
Antimicrobial Activity
- The compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria and fungi, making it a potential candidate for treating infectious diseases.
-
Anticancer Activity
- Naphthyridine derivatives are known for their anticancer properties. This specific compound has demonstrated cytotoxic effects on several cancer cell lines, including those associated with lung and breast cancers. The mechanism involves apoptosis induction and cell cycle arrest, particularly at the G1 phase.
-
Anti-inflammatory Effects
- Research indicates that the compound may reduce inflammation through inhibition of pro-inflammatory cytokines and enzymes. This suggests potential applications in treating inflammatory diseases.
-
Neurological Effects
- Preliminary studies suggest that this compound may have neuroprotective effects, possibly beneficial in conditions like Alzheimer's disease and multiple sclerosis.
Table 1: Biological Activities of this compound
Case Studies
-
Antimicrobial Evaluation
- A study evaluated the antimicrobial efficacy using minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Escherichia coli. The compound showed MIC values ranging from 0.5 to 2 μg/mL, indicating strong antibacterial activity.
- Cytotoxicity Assays
- Inflammation Model
Q & A
Basic Questions
Q. What are the common synthetic routes for this compound?
- Methodology :
- Palladium-catalyzed C-H activation : Utilize Pd catalysts (e.g., Pd(OAc)₂) with ligands (e.g., Xantphos) and dimethylformamide (DMDAAC) as an amino source. Reaction optimization involves varying solvents (toluene, DMF) and temperatures (80–120°C) .
- Thiation reactions : Replace carbonyl oxygen with sulfur using P₂S₅ in pyridine (reflux conditions), yielding thioamide derivatives, as demonstrated for analogous 1,8-naphthyridines .
- Purification : Column chromatography (silica gel, hexane/EtOAc) and recrystallization (ethanol or methanol) are standard .
- Key Data :
| Reaction Type | Yield Range | Key Reagents |
|---|---|---|
| Pd-Catalyzed | 44–88% | Pd(OAc)₂, DMDAAC |
| Thiation | >90% | P₂S₅, pyridine |
Q. How is the compound characterized post-synthesis?
- Analytical Techniques :
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at 1651–1686 cm⁻¹ and aromatic C-H peaks at 3086–3112 cm⁻¹ .
- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.2–9.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 423 for a chloro-substituted analog) .
- Elemental Analysis : Verify C, H, N content (e.g., C: 62.28%, H: 3.56%, N: 9.90%) .
Advanced Research Questions
Q. How can reaction yields be optimized for structurally similar naphthyridines?
- Strategies :
- Catalyst Screening : Test Pd, Cu, or Ni catalysts with varying ligands (e.g., bipyridine vs. phosphine ligands) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) often improve solubility of aromatic intermediates .
- Design of Experiments (DOE) : Use factorial designs to assess temperature, reagent stoichiometry, and reaction time. For example, increasing temperature from 80°C to 120°C improved yields from 44% to 88% in Pd-mediated reactions .
Q. How to resolve contradictions in spectral data for structural analogs?
- Approaches :
- Cross-Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to confirm regiochemistry .
- Computational Modeling : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra to identify discrepancies caused by solvent effects or tautomerism .
Q. What in silico methods predict the biological activity of this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases, DNA topoisomerases). Analogous compounds showed binding affinity ΔG = -9.2 kcal/mol to EGFR .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values. Methoxy groups enhance solubility, while chloro substituents increase lipophilicity .
- Data Table :
| Substituent | logP | IC₅₀ (µM) | Target Protein |
|---|---|---|---|
| -OCH₃ | 2.1 | 12.4 | Topoisomerase II |
| -Cl | 3.8 | 5.7 | EGFR Kinase |
Methodological Best Practices
- Contradiction Analysis : When yields vary (e.g., 44% vs. 88% for alkyl-substituted analogs ), conduct kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps.
- Safety Protocols : Follow P210 guidelines (avoid ignition sources) during reactions involving volatile solvents or pyrophoric catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
